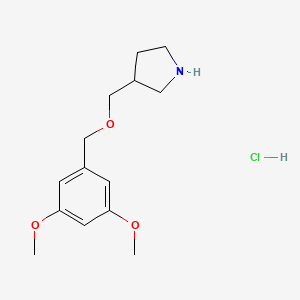
3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride
説明
3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride, also known as escaine, is a chemical compound that belongs to the class of psychoactive substances called 'psychedelic’. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H22ClNO3 . The molecular weight is 287.78 g/mol. For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 287.78 g/mol. More detailed information about its melting point, boiling point, density, and other properties can be found in specialized chemical databases .科学的研究の応用
Synthesis of 5-Substituted-Resorcinols
Reductive lithiation of 3,5-dimethoxybenzyl methyl ether has been successfully performed, leading to the generation of 3,5-dimethoxybenzyllithium. This compound serves as a useful intermediate in the synthesis of 5-substituted natural and non-natural resorcinols, demonstrating its application in the synthesis of complex organic molecules (Azzena et al., 2003).
Selective Deprotection of Alcohols
The selective deprotection of 3,4-dimethoxybenzyl ethers, while preserving other sensitive groups, has been achieved using phenyliodine(III) bis(trifluoroacetate) (PIFA). This method highlights the compound's role in specific synthetic pathways where selective deprotection is crucial (Watanabe & Katoh, 2011).
Pyrolytic Cleavage of Lignin Model Compounds
The compound has been used in studies examining the pyrolytic cleavage of lignin model compounds, shedding light on its potential application in understanding the degradation of complex organic polymers (Watanabe, Kawamoto, & Saka, 2009).
Synthesis of Dendrimers
The preparation of poly(ether ether ketone) dendrimers through aromatic nucleophilic substitution reactions has been described, using 3,5-dimethoxy-4′-(4-fluorobenzoyl)diphenylether as a building block. This research illustrates the compound's utility in the development of highly branched, structurally complex materials (Morikawa & Ono, 2000).
Photochemistry of Benzyl Derivatives
Investigations into the photochemistry of 3,5-dimethoxybenzyl compounds have provided insights into the mechanisms of light-induced chemical transformations, demonstrating the role of these compounds in understanding and harnessing photochemical reactions (DeCosta, Howell, Pincock, & Rifai, 2000).
Safety And Hazards
The safety data sheet for a similar compound, 3,5-Dimethoxybenzyl bromide, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices .
特性
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-16-13-5-12(6-14(7-13)17-2)10-18-9-11-3-4-15-8-11;/h5-7,11,15H,3-4,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMZDHHLBQVNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397557.png)
![3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397558.png)
![4-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397560.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397561.png)
![2-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397562.png)
![3-[(4-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397563.png)
![2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397564.png)
![2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride](/img/structure/B1397566.png)
![4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397570.png)
![2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397571.png)
![4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397573.png)
![4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397575.png)
![4-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397576.png)
![2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397577.png)